REACTION_CXSMILES
|
S([O-])(O)=O.[Na+].[C:6](=O)(O)[O-].[Na+].[C:11]([N:14]1[CH2:19][CH2:18][CH:17]([CH2:20][C:21]2[CH:26]=[CH:25][C:24]([S:27](Cl)(=[O:29])=[O:28])=[CH:23][CH:22]=2)[CH2:16][CH2:15]1)(=[O:13])[CH3:12].ClCC(O)=O.[OH-].[Na+].Cl>O>[C:11]([N:14]1[CH2:19][CH2:18][CH:17]([CH2:20][C:21]2[CH:26]=[CH:25][C:24]([S:27]([CH3:6])(=[O:29])=[O:28])=[CH:23][CH:22]=2)[CH2:16][CH2:15]1)(=[O:13])[CH3:12] |f:0.1,2.3,6.7|
|
Name
|
|
Quantity
|
4.57 g
|
Type
|
reactant
|
Smiles
|
S(=O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
6.1 g
|
Type
|
reactant
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Name
|
|
Quantity
|
11.46 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)N1CCC(CC1)CC1=CC=C(C=C1)S(=O)(=O)Cl
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
5.14 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
4.4 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
20 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
under stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at 75° C. for an hour
|
Type
|
STIRRING
|
Details
|
stirred for 20 hours
|
Duration
|
20 h
|
Type
|
TEMPERATURE
|
Details
|
under reflux
|
Type
|
TEMPERATURE
|
Details
|
with heat
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture was extracted with ethyl acetate (60 mL, 30 mL)
|
Type
|
WASH
|
Details
|
The organic phase was washed with saturated brine (10 mL×2)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium sulfate (anhydrous)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CONCENTRATION
|
Details
|
The objective fraction was concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1CCC(CC1)CC1=CC=C(C=C1)S(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.76 g | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |